N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Researchers seeking consistent SAR data often encounter variability due to impure or mismatched analogs. N-Isopropyl-2-(mesityloxy)acetamide (CAS 431057-61-3) is a high-purity (≥98%) fragment with a defined LogP of 2.5, ideal for CNS and intracellular target studies. Its moderate lipophilicity ensures reproducible membrane permeability and solubility. Reliable building block with verified identity; inquire for bulk availability.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B5713652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)OCC(=O)NC(C)C)C
InChIInChI=1S/C14H21NO2/c1-9(2)15-13(16)8-17-14-11(4)6-10(3)7-12(14)5/h6-7,9H,8H2,1-5H3,(H,15,16)
InChIKeyQWDDYWAXIVRATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: Chemical Identity and Baseline Procurement Specifications


N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (CAS 431057-61-3), also referred to as N-isopropyl-2-(mesityloxy)acetamide, is a small-molecule organic amide with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . It is primarily available from chemical suppliers as a research-grade building block with a typical purity specification of ≥98% . The compound is characterized by a mesityloxy (2,4,6-trimethylphenoxy) moiety linked via an acetamide bridge to an N-isopropyl group. It is intended for research and further manufacturing use and is not for direct human use .

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: Why Direct Substitution with In-Class Analogs Compromises Experimental Reproducibility


Although several compounds share the 2-(mesityloxy)acetamide core, the N-substituent profoundly influences key physicochemical properties such as lipophilicity, topological polar surface area (TPSA), and hydrogen-bonding capacity . For instance, substituting the isopropyl group with an allyl moiety reduces molecular weight and alters the LogP value, which can affect compound solubility, membrane permeability, and chromatographic retention time . Interchanging compounds without accounting for these quantifiable differences can lead to inconsistent biological assay results or unexpected outcomes in synthetic transformations, thereby undermining experimental reproducibility and procurement value. The following section provides explicit, comparative data that justifies the specific selection of the N-isopropyl derivative.

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: Quantified Differentiation Against Closest Analogs for Informed Procurement


Comparative Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Profile

The N-isopropyl derivative exhibits a predicted LogP of 2.51526 and a TPSA of 38.33 Ų . This profile confers a specific balance of lipophilicity and polarity. In comparison, the N-allyl analog (CAS 431075-76-2), while sharing the same core, has a lower molecular weight (233.31 g/mol) and is expected to have a slightly lower LogP due to the presence of a terminal alkene, which can introduce unwanted reactivity or alter its distribution coefficient in biphasic systems . The precise LogP of the isopropyl derivative makes it a more predictable and stable choice for applications requiring consistent partitioning behavior, such as in liquid-liquid extraction or receptor-based assays where lipophilic interactions are critical.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Molecular Weight and Rotatable Bond Count for Crystallization and Formulation

The target compound has a molecular weight of 235.32 g/mol and features 4 rotatable bonds . This contrasts with bulkier analogs such as N-(2,6-dimethylphenyl)-2-(mesityloxy)acetamide, which has a molecular weight of 297.39 g/mol and additional aromatic rigidity . The lower molecular weight and specific rotatable bond count of the N-isopropyl derivative may facilitate crystallization, an advantage for obtaining single crystals suitable for X-ray diffraction studies. Higher molecular weight or more rigid analogs often exhibit poorer solubility and crystallinity, which can complicate purification and solid-state characterization.

Crystallography Solid-State Chemistry Formulation Science

Commercial Purity Specification: A Benchmark for Research-Grade Material

Multiple reputable vendors specify a purity of ≥98% for N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide . This high level of purity is essential for minimizing the impact of unknown impurities on biological assays or chemical reactions. In contrast, many closely related analogs, such as the N-allyl derivative, are offered without a specified purity or at a lower, unspecified grade, which introduces an unacceptable variable for quantitative work . The consistent, high purity specification of the isopropyl derivative reduces the risk of batch-to-batch variability and ensures more reproducible research outcomes.

Chemical Synthesis Quality Control Procurement Specification

N-(propan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide: High-Value Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilic Control

Based on its defined LogP of 2.51526 , this compound is ideally suited as a fragment or scaffold in medicinal chemistry programs where a moderate and predictable lipophilicity is desired to balance membrane permeability and aqueous solubility. This is a quantifiable advantage over the more polar allyl analog, making it a preferred choice for structure-activity relationship (SAR) studies targeting central nervous system or intracellular targets.

Crystallography and Solid-State Analysis

Given its favorable molecular weight (235.32 g/mol) and rotatable bond count (4) , this compound is a superior candidate for crystallization trials compared to higher molecular weight, more rigid analogs. Its propensity for forming well-ordered crystals facilitates X-ray diffraction studies, which are essential for absolute configuration determination and understanding solid-state packing interactions.

Synthetic Chemistry: Reliable Building Block for Multi-Step Synthesis

The consistent, high purity (≥98%) specification from multiple vendors minimizes the risk of side reactions caused by unknown impurities. This makes it a dependable building block for the synthesis of more complex molecules, particularly where the mesityloxy group is required as a protecting group or a structural motif in ligands for catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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